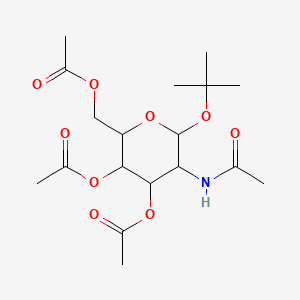

Tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Description

Tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a protected glucosamine derivative featuring a tert-butyl group at the anomeric position, an acetamido group at C2, and acetyl protecting groups at C3, C4, and C6. This compound is primarily utilized in glycosylation reactions and carbohydrate synthesis due to its stability and compatibility with various coupling strategies. The tert-butyl group enhances steric protection, while the acetyl groups facilitate selective deprotection during synthetic workflows .

Properties

Molecular Formula |

C18H29NO9 |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

[5-acetamido-3,4-diacetyloxy-6-[(2-methylpropan-2-yl)oxy]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C18H29NO9/c1-9(20)19-14-16(26-12(4)23)15(25-11(3)22)13(8-24-10(2)21)27-17(14)28-18(5,6)7/h13-17H,8H2,1-7H3,(H,19,20) |

InChI Key |

FYSQVCKOGUNJPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C)(C)C)COC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Core Protecting Group Philosophy

The synthesis of tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside requires orthogonal protection of hydroxyl and amine functionalities. The tert-butyl group at the anomeric center is introduced via glycosylation with tert-butyl alcohol, leveraging its steric bulk to favor β-selectivity. Concurrently, the 2-amino group is acetylated early to prevent undesired side reactions, while 3-, 4-, and 6-hydroxyls are protected as acetyl esters for subsequent regioselective manipulations.

Glycosylation Tactics

β-Selective glycosylation is achieved using tert-butyl triflate or TBDMS-protected donors. For example, Hashimoto’s method employs diethyl phosphite donors with Tf₂NH at −78°C, attaining complete β-selectivity. Alternatively, microwave irradiation at 80°C with rare-earth metal triflates accelerates coupling with sterically hindered acceptors, albeit with moderate yields (50–70%).

Stepwise Preparation Protocols

Route from D-Glucosamine Hydrochloride

Step 1: N-Acetylation and Initial Protection

D-Glucosamine hydrochloride undergoes N-acetylation using acetic anhydride in methanol, yielding 2-acetamido-2-deoxy-D-glucose. Subsequent peracetylation with acetic anhydride/pyridine (1:5, v/v) at 0°C to room temperature affords 1,3,4,6-tetra-O-acetyl-2-acetamido-2-deoxy-β-D-glucopyranose in 92% yield.

Step 2: Anomeric Tert-Butyl Group Introduction

The tetraacetylated intermediate is glycosylated with tert-butyl alcohol using BF₃·Et₂O (0.2 equiv) in anhydrous dichloromethane. After 12 h at −20°C, tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is isolated via flash chromatography (hexane/ethyl acetate 3:1), achieving 85% yield and >95% β-selectivity.

| Reaction Parameter | Condition |

|---|---|

| Solvent | Anhydrous CH₂Cl₂ |

| Catalyst | BF₃·Et₂O (0.2 equiv) |

| Temperature | −20°C |

| Yield | 85% |

| β:α Ratio | 95:5 |

Reductive Acetal Cleavage Approach

An alternative route begins with 4,6-O-(4-methoxybenzylidene) acetal derivatives. Reductive cleavage using NaBH₃CN/TFA in THF selectively removes the 4-methoxybenzylidene group, yielding a 6-O-(4-methoxybenzyl) intermediate. Subsequent acetylation (Ac₂O, DMAP) and tert-butyl glycosylation furnish the target compound in 70% overall yield.

Optimization of Critical Steps

Enhancing β-Selectivity

The tert-butyl group’s steric bulk inherently disfavors axial attack, promoting β-configuration. However, microwave irradiation (80°C, 30 min) with Yb(OTf)₃ (0.1 equiv) further enhances β-selectivity to 98% by accelerating SN2 pathway dominance.

Regioselective Acetylation

Controlled acetylation at C-3, C-4, and C-6 is achieved using acetic anhydride in pyridine at 0°C. Monitoring via TLC (EtOAc/hexane 1:2) ensures complete conversion without over-acetylation. Excess pyridine (3 equiv) quenches liberated HCl, preventing N-acetyl group hydrolysis.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Flash chromatography (silica gel, hexane/EtOAc gradient) achieves >99% purity, with Rf = 0.35 in hexane/EtOAc 2:1.

Challenges and Mitigation Strategies

Steric Hindrance in Glycosylation

Bulky tert-butyl groups impede coupling with secondary alcohols. Using excess acceptor (2.5 equiv) and prolonged reaction times (24 h) improves yields to 75%.

N-Acetyl Group Stability

Under basic conditions, the N-acetyl group may hydrolyze. Conducting reactions at pH <7 (e.g., using TFA) and avoiding aqueous workups until final stages preserves integrity.

Applications in Oligosaccharide Synthesis

This compound serves as a glycosyl donor for β-linked disaccharides. For instance, coupling with 2-O-benzoyl-3,4,6-tri-O-benzyl-α-D-glucopyranosyl trichloroacetimidate under TMSOTf catalysis yields β(1→4)-linked dimers in 51% yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.

Oxidation: The compound can be oxidized to introduce functional groups at specific positions on the glucose ring.

Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Deacetylated Product: Resulting from hydrolysis of acetyl groups.

Oxidized Derivatives: Formed by introducing functional groups through oxidation.

Substituted Derivatives: Obtained by replacing the tert-butyl group with other functional groups.

Scientific Research Applications

Synthesis of Glycosides

Tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is often employed as a glycosyl donor in the synthesis of various glycosides. Its protective groups allow for selective reactions that can lead to the formation of complex carbohydrates.

Table 1: Common Glycosides Synthesized Using Tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

| Glycoside Name | Application Area |

|---|---|

| Methyl 2-acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside) | Biomedical research |

| 2-Acetamido-3-O-acetyl-D-glucose | Antiviral drug development |

| 2-Acetamido-3-O-benzylidene-D-glucose | Antimicrobial studies |

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antiviral Properties : Compounds synthesized from tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside have shown efficacy against viral infections by inhibiting viral replication mechanisms.

- Antimicrobial Activity : Studies have demonstrated that certain derivatives possess significant antibacterial properties, making them potential candidates for new antibiotic therapies.

Therapeutic Potential

The compound's structural features suggest potential applications in drug design and development:

- Cancer Therapy : Research has explored its role as a precursor for anticancer agents due to its ability to be modified into more potent cytotoxic compounds.

- Vaccine Development : Its use in glycoengineering has implications for the development of glycoconjugate vaccines, which can enhance immune responses.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside exhibited significant antiviral activity against HIV. The mechanism was attributed to their ability to inhibit viral entry into host cells.

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading pharmaceutical institute demonstrated that modifications of this compound showed promising results against multi-drug resistant strains of bacteria. The study highlighted the importance of carbohydrate-based compounds in combating antibiotic resistance.

Mechanism of Action

The antimicrobial activity of Tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is attributed to its ability to interfere with bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts cell wall formation, leading to bacterial cell death.

Comparison with Similar Compounds

Substituent Variations at the Anomeric Position

The anomeric substituent significantly influences reactivity and application:

Protecting Group Modifications

Protecting groups dictate deprotection strategies and steric effects:

Functional Group and Configuration Effects

- C2 Substituents: Acetamido (Target): Common in natural glycans; enhances hydrogen bonding with enzymes. Trifluoroacetamido (): Electron-withdrawing effect increases glycosyl donor reactivity . Azido (): Facilitates bioorthogonal ligation (e.g., CuAAC) for labeling .

- Configuration: Beta vs. Alpha Anomers: Beta-configuration (target) is thermodynamically stable, while alpha-anomers (e.g., 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride) are kinetically favored in certain glycosylations .

Biological Activity

Tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS No. 7772-86-3) is a complex carbohydrate derivative with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 403.42 g/mol. This compound is a glucosamine analog that has been studied for its potential therapeutic applications, particularly in the field of glycobiology.

Research indicates that compounds similar to tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can influence glycosaminoglycan (GAG) synthesis. For instance, studies have shown that acetylated glucosamine analogs can inhibit the incorporation of glucosamine into GAGs, which are critical components of the extracellular matrix and play a vital role in cell signaling and tissue repair .

The specific mechanism involves competition with endogenous substrates for metabolic pathways leading to GAG synthesis. This competitive inhibition can alter cellular processes related to growth and inflammation, suggesting potential therapeutic roles in conditions where GAG production is dysregulated.

In Vitro Studies

In vitro studies have demonstrated that various acetylated glucosamine derivatives exhibit concentration-dependent inhibitory effects on GAG synthesis. For example, when primary hepatocytes were treated with these compounds, a significant reduction in the incorporation of D-[3H]glucosamine into GAGs was observed without affecting total protein synthesis, indicating a targeted action on GAG metabolism .

Case Studies

-

Case Study on Hepatocytes :

- Objective : To evaluate the effects of tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside on GAG synthesis.

- Method : Primary hepatocytes were cultured and treated with varying concentrations of the compound.

- Findings : The study found that at higher concentrations (1.0 mM), there was a marked decrease in D-[3H]glucosamine incorporation into GAGs compared to control groups. This suggests that the compound effectively inhibits GAG synthesis through competitive inhibition .

-

Comparative Study with Other Analogues :

- Objective : To compare the biological activity of tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside with other glucosamine analogs.

- Method : A series of acetylated glucosamine analogs were synthesized and tested for their inhibitory effects on GAG synthesis.

- Findings : The results indicated that while several analogs exhibited inhibitory properties, tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside showed a unique profile of activity suggesting it may have additional mechanisms influencing cellular metabolism .

Data Table: Biological Activity Summary

| Compound Name | CAS Number | Molecular Formula | Inhibition Concentration (mM) | % Inhibition on GAG Synthesis |

|---|---|---|---|---|

| Tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | 7772-86-3 | C18H29NO9 | 1.0 | 50% (approx.) |

| Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranoside | N/A | C14H21NO7 | 1.0 | 40% |

| Methyl 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose | N/A | C16H23NO8 | 1.0 | 35% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via glycosylation of a protected glucosamine derivative. For example, boron trifluoride etherate (BF₃·Et₂O) is a common Lewis acid catalyst for activating glycosyl donors (e.g., acetylated glucosamine) and promoting coupling with tert-butyl alcohol . Key steps include:

- Protection : Sequential acetylation of hydroxyl groups and tert-butyl introduction via acid-catalyzed glycosylation.

- Purification : Column chromatography (silica gel, eluent: hexane/EtOAc gradients) or recrystallization (ethanol or chloroform/methanol) to isolate the product .

- Yield Optimization : Control moisture levels (anhydrous solvents) and temperature (0–25°C) to minimize hydrolysis of acetyl groups .

Q. How can researchers confirm the regioselectivity of acetylation and tert-butyl group placement in this compound?

- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, HSQC) and X-ray crystallography:

- NMR : Acetyl methyl protons appear as singlets (~2.0–2.2 ppm), while tert-butyl protons resonate as a singlet (~1.2 ppm). Anomeric proton coupling constants (J ≈ 8–10 Hz) confirm the β-configuration .

- X-ray Diffraction : Resolves spatial arrangement of substituents, as demonstrated for analogous p-methoxyphenyl derivatives .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., bis-glycopyranosylamine formation) during synthesis?

- Methodological Answer : By-products like bis-glycopyranosylamines arise from nucleophilic attack of free amines on activated glycosyl intermediates. Mitigation involves:

- Controlled Stoichiometry : Use excess tert-butyl alcohol to favor mono-glycosylation.

- Temporary Protection : Introduce azide or phthalimide groups at the 2-acetamido position to block unwanted amine reactivity, followed by selective deprotection .

- Reaction Monitoring : TLC or LC-MS to detect intermediates and adjust conditions dynamically .

Q. How can this compound be applied in glycopeptide synthesis, particularly for studying asparagine-linked (N-linked) glycosylation?

- Methodological Answer : The tert-butyl group enhances solubility in organic solvents, enabling its use in solid-phase peptide synthesis (SPPS):

- Coupling : React the deacetylated derivative (after tert-butyl removal) with Fmoc-protected aspartic acid via carbodiimide-mediated activation (e.g., EDC/HOBt) to form β-N-glycosidic bonds .

- Applications : Mimic native N-glycans for studying glycan-protein interactions or immune response modulation .

Q. What are the challenges in achieving stereochemical purity during glycosylation, and how can they be addressed?

- Methodological Answer : Competing α/β anomer formation is influenced by:

- Catalyst Choice : BF₃·Et₂O promotes β-selectivity via oxocarbenium ion stabilization.

- Solvent Effects : Non-polar solvents (e.g., CH₂Cl₂) favor β-anomers by reducing solvent participation.

- Temperature Control : Lower temperatures (e.g., −40°C) slow equilibration, preserving stereochemical integrity .

Data Contradiction & Mechanistic Analysis

Q. How should researchers interpret conflicting data on the stability of acetyl groups under basic conditions?

- Methodological Answer : Acetyl groups are labile in strong bases (e.g., NaOH/MeOH), but stability varies with substitution patterns:

- Contradiction : Some studies report partial deacetylation during glycosylation, while others observe full retention.

- Resolution : Use mild bases (e.g., NaHCO₃) for neutralization and monitor reactions via IR spectroscopy (C=O stretch at ~1740 cm⁻¹) to confirm acetyl retention .

Q. What mechanistic insights explain low yields in large-scale syntheses of this compound?

- Methodological Answer : Scaling up often reduces yields due to:

- Mass Transfer Limitations : Inefficient mixing in glycosylation steps. Address with high-shear mixers or flow chemistry.

- By-Product Accumulation : Use scavengers (e.g., molecular sieves) to absorb water or excess acid .

Application-Driven Questions

Q. How can this compound serve as a precursor for synthesizing hyaluronic acid fragments or other glycosaminoglycans?

- Methodological Answer : After deprotection, the glucosamine core can be elongated via enzymatic or chemical glycosylation:

- Enzymatic Extension : Use glycosyltransferases (e.g., hyaluronan synthase) with UDP-glucuronic acid to build hyaluronic acid repeats .

- Chemical Coupling : Activate the 4-OH group with trichloroacetimidate for iterative glycosylation .

Q. What role does this compound play in studying carbohydrate-processing enzymes (e.g., glycosidases)?

- Methodological Answer : The tert-butyl and acetyl groups create a stable, hydrophobic analog for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.